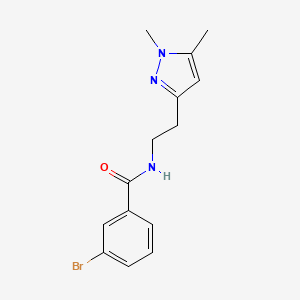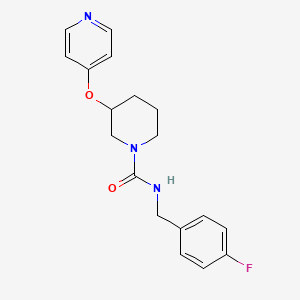
N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide, also known as FPPT, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. FPPT belongs to the class of thiazole carboxamide derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
Target of Action
The primary target of F3406-4474, also known as N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Mode of Action
F3406-4474 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-4474 prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby blocking the initiation of transcription and replication of the virus genome .
Result of Action
The molecular and cellular effects of F3406-4474’s action result in the inhibition of LCMV multiplication . By preventing the virus from entering cells and initiating its replication process, the compound effectively reduces the spread of the virus within the host.
Action Environment
The action of F3406-4474 is influenced by the pH of the endosome compartment, as the compound specifically interferes with the pH-dependent fusion process mediated by LCMV glycoprotein GP2
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide in lab experiments is its favorable pharmacokinetic profile, which allows for easy administration and measurement of the compound. Another advantage is its low toxicity profile, which reduces the risk of adverse effects in animal models. However, one limitation of using N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide is its limited availability, which may restrict its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and schizophrenia. Another direction is to study the structure-activity relationship of N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide and its derivatives to optimize its pharmacological properties. Additionally, the development of new synthesis methods for N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide may increase its availability and facilitate further research.
Synthesis Methods
The synthesis of N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide involves the reaction of 3-fluorobenzylamine with 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid in the presence of coupling reagents. The reaction yields N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide as a white solid with a melting point of 167-169°C. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
Scientific Research Applications
N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has also been investigated for its potential as an analgesic agent, as it has shown to reduce pain in animal models of neuropathic and inflammatory pain.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c1-12-10-13(8-9-16(12)20)21-17(25)11-24-19(26)15-7-5-4-6-14(15)18(22-24)23(2)3/h4-10H,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZLXRPQHDTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2910211.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2910213.png)


![N-[2-(Phenylsulfanyl)phenyl]formamide](/img/structure/B2910221.png)



![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)


